molecular formula C7H13NO3 B13809362 3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one

3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one

Cat. No.: B13809362
M. Wt: 159.18 g/mol
InChI Key: QCMQAXVZLSLPCO-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one: is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone or keto-alcohol, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and careful control of pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators or signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A compound with similar structural features but different functional groups.

    2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another related compound with distinct chemical properties.

Uniqueness

3-Ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-ethyl-5-hydroxy-2,5-dimethyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C7H13NO3/c1-4-8-5(2)11-7(3,10)6(8)9/h5,10H,4H2,1-3H3

InChI Key

QCMQAXVZLSLPCO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(OC(C1=O)(C)O)C

Origin of Product

United States

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